Product packaging for o-(p-Nitrophenoxy)anisole(Cat. No.:CAS No. 32795-85-0)

o-(p-Nitrophenoxy)anisole

Cat. No.: B1605260
CAS No.: 32795-85-0
M. Wt: 245.23 g/mol
InChI Key: OOSBNKMKKNIQAN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Synthesis and Reactivity Paradigms

The synthesis of diaryl ethers, including o-(p-nitrophenoxy)anisole, is a cornerstone of modern organic synthesis due to the prevalence of the diaryl ether motif in numerous biologically active compounds and materials. rsc.orgacs.org Several synthetic strategies have been developed to construct this crucial C-O bond.

Classical and Modern Synthetic Approaches:

Historically, the Ullmann condensation has been a primary method for synthesizing diaryl ethers. rsc.orgwikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at high temperatures. rsc.orgwikipedia.orgbeilstein-journals.org While foundational, the classical Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgbeilstein-journals.org Modern variations have introduced the use of ligands and catalytic amounts of copper, allowing for milder reaction conditions. cmu.eduorganic-chemistry.org For instance, the use of CuPF6(MeCN)4 as a catalyst has been shown to be effective in the synthesis of substituted diaryl ethers. cmu.edu

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of diaryl ethers, providing a powerful and versatile alternative to the Ullmann condensation. rsc.orgthieme-connect.com These methods often exhibit broad substrate scope and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr):

Another significant pathway to diaryl ethers is through nucleophilic aromatic substitution (SNAr) . rsc.orgresearchgate.net This method is particularly relevant for substrates like this compound, where the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. rsc.orgresearchgate.net The synthesis of this compound can be envisioned through the reaction of a suitably substituted anisole (B1667542) derivative with p-nitrophenol. ontosight.ai The presence of the nitro group facilitates the displacement of a leaving group on the other aromatic ring by the phenoxide nucleophile. rsc.org

Reactivity of Aromatic Ethers:

Aromatic ethers, in general, are relatively stable compounds. numberanalytics.com However, their reactivity is significantly influenced by the substituents on the aromatic rings. numberanalytics.comnumberanalytics.com In this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group dictate its reactivity. The methoxy group activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions, while the nitro-substituted ring is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution. numberanalytics.com This electronic push-pull system makes this compound a versatile substrate for various chemical transformations.

Research Significance of this compound and its Structural Analogues in Contemporary Organic Chemistry

The structural features of this compound make it and its analogues valuable tools in several areas of contemporary organic chemistry research.

Probing Reaction Mechanisms:

The distinct electronic nature of the two aromatic rings in this compound allows it to serve as an excellent model system for investigating reaction mechanisms. For instance, the study of its pyrolytic cleavage at high temperatures has provided insights into the formation of products like benzofuran (B130515) and phenol derivatives.

Synthesis of Complex Molecules:

Substituted diaryl ethers are integral components of many natural products and pharmaceuticals. rsc.orgthieme-connect.com The methodologies developed for the synthesis of molecules like this compound are directly applicable to the construction of more complex and biologically active diaryl ether-containing targets. acs.org The ability to selectively functionalize either aromatic ring based on their differing reactivity is a powerful tool for synthetic chemists.

Development of New Synthetic Methods:

The challenges associated with the synthesis of sterically hindered or electronically diverse diaryl ethers continue to drive the development of new synthetic methodologies. organic-chemistry.org Research on the synthesis of analogues of this compound contributes to the broader field by expanding the toolbox of reactions available for C-O bond formation. This includes the exploration of metal-free synthesis routes using reagents like diaryliodonium salts, which offer a milder alternative to traditional metal-catalyzed reactions. organic-chemistry.orgorganic-chemistry.org

Materials Science:

The electronic properties imparted by the nitro and methoxy groups suggest potential applications for this compound and its derivatives in materials science, where molecules with specific optical and electrical properties are sought. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B1605260 o-(p-Nitrophenoxy)anisole CAS No. 32795-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBNKMKKNIQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186462
Record name o-(p-Nitrophenoxy)anisole
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Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32795-85-0
Record name 1-Methoxy-2-(4-nitrophenoxy)benzene
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Record name o-(p-Nitrophenoxy)anisole
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Record name o-(p-Nitrophenoxy)anisole
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Record name o-(p-nitrophenoxy)anisole
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Advanced Spectroscopic Characterization and Structural Elucidation of O P Nitrophenoxy Anisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of o-(p-nitrophenoxy)anisole is expected to exhibit distinct signals corresponding to the methoxy (B1213986) group and the aromatic protons on its two phenyl rings. The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, significantly downfield from aliphatic protons due to the deshielding effect of the adjacent oxygen atom, typically in the range of 3.8-4.0 ppm.

The eight aromatic protons will produce a complex series of multiplets in the downfield region of the spectrum, generally between 6.9 and 8.3 ppm. The protons on the p-nitrophenoxy ring are expected to be more deshielded than those on the anisole (B1667542) ring due to the strong electron-withdrawing nature of the nitro group (-NO₂). Specifically, the protons ortho to the nitro group are the most deshielded and would appear at the lowest field, likely above 8.0 ppm, as a doublet. The protons meta to the nitro group would appear slightly upfield, also as a doublet. The four protons on the methoxy-substituted ring would present a more intricate splitting pattern due to their ortho, meta, and para relationships to both the methoxy and the phenoxy groups.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. This compound has 13 carbon atoms, but due to symmetry in the p-nitrophenoxy ring, fewer than 13 signals are expected. The methoxy carbon should produce a signal around 55-56 ppm. The aromatic carbons will resonate in the 110-165 ppm range. Carbons directly attached to the electron-withdrawing nitro group and the electronegative oxygen atoms will be the most deshielded (further downfield). For instance, the carbon bearing the nitro group (C-NO₂) and the carbons involved in the ether linkage (C-O-C) are expected at the lower end of this range, potentially exceeding 160 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃ ~3.9 (s, 3H) ~56
Protons ortho to -NO₂ ~8.2 (d, 2H) ~126
Protons meta to -NO₂ ~7.1 (d, 2H) ~118
Protons on anisole ring 6.9 - 7.4 (m, 4H) 115 - 125
Carbon ortho to -OCH₃ (bearing ether) - ~148
Carbon para to -NO₂ (bearing ether) - ~164
Other aromatic carbons - 115 - 142

(Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on analysis of similar structures and substituent effects.)

To definitively assign these proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships within each aromatic ring. Cross-peaks would be observed between the signals of adjacent (vicinal) protons. This would allow for the unambiguous tracing of proton connectivity within the four-proton system of the anisole ring and the AA'BB' system of the p-nitrophenoxy ring, confirming the substitution patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. Each cross-peak in the 2D map links a specific proton resonance to its corresponding carbon resonance, allowing for the direct assignment of all protonated carbons.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

GC-MS analysis serves a dual purpose: it separates the compound from any potential impurities and provides a mass spectrum for identification. A pure sample of this compound would exhibit a single peak in the gas chromatogram. The corresponding mass spectrum would show the molecular ion (M⁺) peak, which represents the intact molecule with one electron removed. Given the molecular formula C₁₃H₁₁NO₄, the integer mass of the molecular ion is 245 amu.

The fragmentation pattern provides a structural fingerprint. Under electron ionization (EI), the molecular ion can break apart in predictable ways. For this compound, the most likely fragmentation pathway is the cleavage of the ether bond, which can occur in two ways, leading to characteristic fragment ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
245 [C₁₃H₁₁NO₄]⁺ Molecular Ion (M⁺)
139 [O₂NC₆H₄O]⁺ Cleavage of anisole-oxygen bond
123 [O₂NC₆H₄]⁺ Loss of oxygen from m/z 139
107 [CH₃OC₆H₄]⁺ Cleavage of nitrophenoxy-oxygen bond
77 [C₆H₅]⁺ Loss of -OCH₃ from m/z 107

While nominal mass from GC-MS can suggest a molecular formula, high-resolution mass spectrometry (HRMS) provides the accuracy needed to confirm it. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the determination of a compound's elemental composition. The calculated exact mass for this compound (C₁₃H₁₁NO₄) is 245.0688 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this calculated value (typically within 5 ppm error) provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure, Conjugation, and Excited States

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions associated with the aromatic rings and the nitro group. The presence of chromophores such as the phenyl rings, the nitro group, and the ether oxygen (an auxochrome) results in a characteristic absorption profile.

The spectrum is anticipated to show at least two main absorption bands. A high-energy (shorter wavelength) band, likely below 250 nm, can be attributed to the π → π* transitions of the substituted benzene (B151609) rings. A second, lower-energy (longer wavelength) band, likely appearing above 300 nm, is characteristic of molecules containing a nitro group conjugated with an aromatic system. This band involves charge-transfer character, where electron density moves from the electron-rich phenoxy-anisole portion to the electron-poor nitrophenyl ring upon electronic excitation. A weaker n → π* transition associated with the non-bonding electrons of the nitro group's oxygen atoms may also be observed as a shoulder on the longer-wavelength band. The extended conjugation across the entire molecule influences the precise position and intensity of these absorption maxima (λmax).

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
Anisole
Benzonitrile
N-(aryloxy)pyridinium tetrafluoroborates
N-tosyl-O-arylhydroxylamines
N-aryloxypyridinium salts
3-nitro-4-amino anisol
p-nitrophenol

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis of Functional Groups

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. Covalent bonds within a molecule are not static; they undergo various vibrational motions, such as stretching and bending, at specific quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The resulting spectrum serves as a unique "vibrational fingerprint" of the molecule.

For this compound, the IR spectrum is characterized by the distinct vibrational modes of its constituent functional groups: the nitro (NO₂) group, the diaryl ether linkage (C-O-C), the methoxy (O-CH₃) group, and the two substituted aromatic rings. Analysis of the spectrum allows for the unambiguous identification of these key structural features.

The primary absorption bands for this compound can be assigned as follows:

Nitro Group (NO₂) Vibrations : The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorptions. It exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric N-O stretching vibration typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found between 1360-1290 cm⁻¹. These bands are intense due to the large change in dipole moment during the vibration.

Ether (C-O-C) Vibrations : Aryl ethers, such as this compound, are characterized by strong C-O stretching bands. Because the ether oxygen is connected to two aromatic carbons (a diaryl ether linkage), a strong asymmetric C-O-C stretching band is expected between 1300 and 1200 cm⁻¹. spectroscopyonline.com The specific position is influenced by the electronic effects of the substituents on the aromatic rings.

Aromatic Ring (C=C and C-H) Vibrations : The presence of the two benzene rings gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (in the 3100-3000 cm⁻¹ region). udel.eduvscht.cz In-plane C=C stretching vibrations of the aromatic rings produce a set of medium to sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.pub Additionally, C-H out-of-plane bending vibrations appear in the 900-675 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene rings. vscht.cz

Methoxy Group (O-CH₃) Vibrations : The methoxy group attached to the anisole ring contributes a characteristic aliphatic C-H stretching vibration between 3000 and 2850 cm⁻¹. udel.edu This helps distinguish it from the aromatic C-H stretches. The C-O stretch associated with the aryl-methyl ether part of the molecule also contributes to the complex absorption pattern in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

The following interactive data table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290Strong
Aryl Ether (Ar-O-Ar)Asymmetric C-O-C Stretch1300 - 1200Strong
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Sharp
Methoxy (-OCH₃)C-H Stretch3000 - 2850Medium

Application of Ultrafast Spectroscopic Techniques for Investigating Excited State Dynamics and Photophysical Processes in Nitroaromatics

While IR spectroscopy provides a static structural snapshot, ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy (TAS) and time-resolved infrared (TRIR) spectroscopy, are employed to investigate the dynamic processes that occur after a molecule absorbs light. nih.govacs.org These methods can track the flow of energy within a molecule on timescales ranging from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s), revealing the pathways by which an electronically excited molecule returns to its ground state.

Nitroaromatic compounds, including this compound, are known for their complex and rapid excited-state dynamics. Upon absorption of UV or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). For most nitroaromatics, this initial excitation is followed by a series of extremely rapid, non-radiative decay processes, which is why these compounds are typically non-fluorescent.

Research on model compounds like nitrobenzene (B124822) has elucidated the key photophysical processes:

Initial Excitation and Vibrational Relaxation : Following photoexcitation to an excited singlet state (e.g., S₁), the molecule often possesses excess vibrational energy. This energy is rapidly dissipated within the S₁ state, a process known as vibrational relaxation, which typically occurs on a timescale of hundreds of femtoseconds. acs.org

Ultrafast Intersystem Crossing (ISC) : The most dominant decay pathway for the S₁ state in many nitroaromatics is an extremely efficient process called intersystem crossing (ISC). nih.gov This involves a spin-forbidden transition from the singlet state (S₁) to a lower-energy triplet state (T₁). Despite being formally forbidden, this transition occurs on a picosecond timescale in nitroaromatics. nih.gov This rapid S₁ → T₁ transition is facilitated by strong spin-orbit coupling, often influenced by the geometry and electronic nature of the nitro group. The torsional angle between the NO₂ group and the benzene ring has been implicated in mediating these dynamics. nih.gov

Internal Conversion (IC) and Ground State Recovery : Once in the triplet state, the molecule can return to the ground state (S₀) via another non-radiative process, either through phosphorescence (which is often very weak or non-existent at room temperature) or, more commonly, through another intersystem crossing event (T₁ → S₀). Alternatively, the molecule may return to the S₀ state directly from the S₁ state via internal conversion (IC), although ISC is often the more competitive pathway. nih.gov In some cases, the entire recovery to the ground state can be completed within nanoseconds. nih.gov

Photochemical Pathways : In some nitroaromatic compounds, the excited states are long-lived enough to undergo photochemical reactions, such as the cleavage of the C-NO₂ bond to form radicals or isomerization of the nitro group. nih.gov However, for many simple nitroaromatics in solution, vibrational energy transfer to the solvent efficiently quenches the excited state, preventing dissociation and leading to the recovery of the original ground-state molecule. nih.gov

Ultrafast techniques like femtosecond TAS monitor these processes by probing the absorption of a white-light continuum pulse by the transient excited states, while TRIR tracks changes in the vibrational spectrum over time, providing structural information about the short-lived intermediates. nih.gov

The following table summarizes the typical photophysical processes and their associated timescales observed in nitroaromatic compounds.

ProcessDescriptionTypical Timescale
Vibrational RelaxationEnergy dissipation within the S₁ excited state.~100 fs
Intersystem Crossing (ISC)Transition from the lowest excited singlet state (S₁) to the triplet state (T₁).~1 - 50 ps
Internal Conversion (IC)Non-radiative decay from an excited state to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀).Variable (can compete with ISC)
Triplet State LifetimeThe lifetime of the T₁ state before it decays back to the ground state (S₀).~0.4 - 1 ns

Table of Mentioned Compounds

Common NameIUPAC Name
This compound1-methoxy-2-(4-nitrophenoxy)benzene
NitrobenzeneNitrobenzene
AnisoleMethoxybenzene

Computational and Theoretical Investigations of O P Nitrophenoxy Anisole and Its Reactivity

Computational Modeling of Reaction Pathways, Intermediates, and Transition States

Computational chemistry is invaluable for mapping out the potential reaction pathways of o-(p-nitrophenoxy)anisole. By calculating the potential energy surface, researchers can identify stable intermediates and the transition states that connect them. This information is crucial for understanding reaction mechanisms and predicting reaction outcomes.

For instance, the ether linkage in diaryl ethers can be susceptible to cleavage under certain conditions. Computational modeling can be used to explore the mechanisms of both acid-catalyzed and base-catalyzed hydrolysis. These calculations would involve identifying the structures and energies of the reactants, intermediates (such as protonated or deprotonated species), transition states, and products. The activation energy for each step can be calculated, providing a quantitative measure of the reaction's feasibility.

Furthermore, computational studies can investigate the reactivity of the aromatic rings. The presence of the nitro and methoxy (B1213986) substituents directs the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. Theoretical calculations can predict the most likely sites of attack by modeling the transition states for substitution at different positions on the rings.

Exploration of Molecular Conformations, Tautomerism, and Conformational Energetics

The three-dimensional structure of this compound is not rigid. Rotation around the C-O bonds of the ether linkage allows for different spatial arrangements, or conformations, of the two aromatic rings. Computational methods are essential for exploring the conformational landscape of this molecule.

By performing a systematic conformational search, researchers can identify the various low-energy conformations. For each conformation, the relative energy can be calculated to determine its stability. The most stable conformation, or the global minimum, represents the most likely structure of the molecule under normal conditions.

Theoretical studies on substituted diaryl ethers have shown that the preferred conformation is often a result of a delicate balance between steric hindrance and electronic interactions. In the case of this compound, the ortho-methoxy group can influence the orientation of the p-nitrophenoxy ring. Intramolecular interactions, such as weak hydrogen bonds, can also play a role in stabilizing certain conformations.

Tautomerism is not expected to be a significant feature for this compound in its ground state. However, computational methods could be used to investigate the possibility of tautomeric forms in excited states or under specific reaction conditions.

Table 2: Relative Energies of Different Conformations of a Substituted Diaryl Ether

Conformation Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
A 5.2
B 45° 1.8
C 90° 0.0
D 135° 2.1
E 180° 4.5

Note: This table provides a hypothetical example of the conformational energetics for a diaryl ether. The actual values for this compound would need to be determined through specific calculations.

Applications of Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Nitro-Anisoles and Diaryl Ethers

For a series of related nitro-anisoles or diaryl ethers, QSAR studies could be employed to predict their potential biological activities, such as herbicidal or antimicrobial effects. These models are built by calculating a variety of molecular descriptors for each compound in the series. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

Similarly, QSPR models can be used to predict the physical properties of related compounds, such as boiling point, melting point, or solubility. These models are valuable in chemical engineering and materials science for designing compounds with specific desired properties. The development of robust QSAR and QSPR models for nitro-anisoles and diaryl ethers would be a valuable tool for guiding the synthesis of new compounds with enhanced activities or desired properties, thereby reducing the need for extensive experimental screening.

Academic Significance and Future Research Trajectories of O P Nitrophenoxy Anisole in Chemical Sciences

Role as a Model Compound for Fundamental Diaryl Ether Research and Aromatic Coupling Reactions

The structural characteristics of o-(p-Nitrophenoxy)anisole make it an intriguing model compound for investigating the fundamental properties of diaryl ethers. The molecule incorporates an electron-donating methoxy (B1213986) group on one aromatic ring and a potent electron-withdrawing nitro group on the other, bridged by an ether linkage. This electronic asymmetry provides a unique opportunity to study the effects of substituents on the stability, conformation, and reactivity of the diaryl ether bond.

Recent research has focused on the cleavage of the C-O bond in substituted diaryl ethers, a crucial step in the degradation of lignin and the synthesis of fine chemicals. researchgate.net While specific studies on this compound are not extensively documented, its structure is well-suited for mechanistic investigations into both reductive and oxidative cleavage pathways. The electronic disparity between the two aromatic rings can be systematically studied to understand how substituent effects influence the selectivity of C-O bond scission.

Furthermore, the synthesis of diaryl ethers often relies on cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. researchgate.netnih.govorganic-chemistry.org The synthesis of this compound itself can serve as a benchmark reaction to evaluate the efficacy of new catalytic systems for C-O bond formation, particularly in cases involving sterically hindered or electronically challenging substrates.

Research Area Key Features of this compound Potential Insights
Diaryl Ether Bond StabilityElectron-donating and electron-withdrawing groupsInfluence of electronic effects on bond dissociation energy
C-O Bond Cleavage StudiesAsymmetric electronic natureSelectivity of cleavage at either side of the ether oxygen
Aromatic Coupling ReactionsSynthesis of a substituted diaryl etherEfficacy of new catalysts and reaction conditions

Advancing the Understanding of Aromatic Reactivity, Electronic Effects, and Substituent Directing Properties

The interplay of the methoxy and nitro groups in this compound provides a rich platform for exploring the principles of aromatic reactivity and substituent effects. The methoxy group is a well-established ortho-, para-director and an activating group due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgminia.edu.eg Conversely, the nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution, owing to its powerful electron-withdrawing nature. minia.edu.eglibretexts.org

The presence of these two opposing groups on different rings connected by an ether linkage allows for a nuanced study of their combined influence. For instance, electrophilic substitution reactions on the methoxy-substituted ring would be expected to be activated, while reactions on the nitro-substituted ring would be significantly retarded. The study of such reactions can provide quantitative data on the transmission of electronic effects through the ether bridge.

Moreover, this compound can be utilized to investigate nucleophilic aromatic substitution (SNA) reactions. The nitro-substituted ring is highly activated towards nucleophilic attack, a fundamental reaction in organic synthesis. rsc.org The kinetics and regioselectivity of SNA reactions on this substrate can offer valuable insights into the mechanism of such transformations.

Substituent Group Electronic Effect Directing Effect (Electrophilic Aromatic Substitution)
Methoxy (-OCH3)Electron-donating, ActivatingOrtho, Para
Nitro (-NO2)Electron-withdrawing, DeactivatingMeta

Development of Novel Synthetic Methodologies for Complex Organic Molecules Incorporating Ether Linkages

While the diaryl ether scaffold is common, the development of efficient and selective methods for the synthesis of complex molecules containing this linkage remains an active area of research. researchgate.netnih.gov this compound can serve as a versatile starting material or intermediate in the synthesis of more elaborate molecular architectures.

The nitro group in this compound is a particularly useful functional handle. It can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, including diazotization, acylation, and alkylation. This opens up pathways to a wide range of derivatives with potential applications in medicinal chemistry and materials science. For example, the resulting amino diaryl ether could be a precursor to novel heterocyclic compounds.

Furthermore, the methoxy group can be cleaved to a hydroxyl group, providing another site for functionalization. The orthogonal reactivity of the nitro and methoxy groups allows for selective transformations at different parts of the molecule, enabling the construction of complex, multifunctional diaryl ether derivatives. The synthesis of heterocycles is a significant area of organic chemistry, and propargyl compounds are versatile synthons in this regard. researchgate.netamazonaws.com The functional groups on this compound could be elaborated to include such reactive moieties.

Exploration of its Potential in Advanced Materials Science, Polymer Chemistry, and Organic Optoelectronics

The unique electronic properties of this compound suggest its potential utility in the development of advanced materials. The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a key characteristic for many organic electronic materials.

In the realm of polymer chemistry, diaryl ether-based monomers are used to synthesize high-performance polymers with excellent thermal and chemical stability. elsevierpure.comgejournal.net Functionalized diaryl ethers, such as derivatives of this compound, could be explored as monomers for the synthesis of novel polyethers with tailored properties. For example, the incorporation of the nitro group could enhance the polymer's thermal stability or modify its solubility characteristics.

The field of organic optoelectronics relies on molecules with specific electronic and photophysical properties. nih.govchemrxiv.org While direct studies on this compound are lacking, related functionalized aryl ether derivatives have shown promise as luminescent materials. nih.gov The push-pull electronic structure of this compound is a common design motif in molecules for nonlinear optics and organic light-emitting diodes (OLEDs). Further research into the photophysical properties of this molecule and its derivatives is warranted.

Potential Application Area Relevant Properties of this compound Derivatives
Advanced MaterialsIntramolecular charge transfer, thermal stability
Polymer ChemistryMonomer for high-performance polyethers
Organic OptoelectronicsPush-pull electronic structure, potential for luminescence

Integration into Multidisciplinary Chemical Research for Rational Design of Functional Molecules

The rational design of functional molecules for specific applications is a cornerstone of modern chemical research. researchgate.netrsc.org The this compound scaffold provides a versatile platform for such endeavors, integrating concepts from physical organic chemistry, synthetic methodology, and materials science.

By systematically modifying the substituents on the aromatic rings, researchers can fine-tune the electronic, optical, and biological properties of the molecule. For instance, the introduction of additional functional groups could lead to the development of novel sensors, catalysts, or pharmaceutical agents. The diaryl ether framework is a privileged scaffold in drug discovery, and understanding the structure-activity relationships of derivatives of this compound could lead to the identification of new therapeutic leads. researchgate.netnih.govacs.org

Computational chemistry can play a crucial role in guiding the rational design of molecules based on the this compound core. Theoretical calculations can predict the electronic structure, reactivity, and potential applications of novel derivatives, thereby accelerating the discovery process. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for o-(p-Nitrophenoxy)anisole, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or coupling reactions. For example:

  • Nitration : Introduce a nitro group to p-nitrophenoxyanisole under controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C). Monitor regioselectivity using TLC or HPLC to avoid over-nitration .
  • Coupling Reactions : Utilize Ullmann or Suzuki-Miyaura coupling for aryl-ether bond formation. Catalytic systems (e.g., Pd/C or CuI/ligand) in polar solvents (DMF, DMSO) at 80–120°C improve yields. Optimize molar ratios (e.g., 1:1.2 substrate:halide) to minimize byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥95% is confirmed via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., nitro: ~1520 cm⁻¹ asymmetric stretch, ~1350 cm⁻¹ symmetric stretch; methoxy: ~1250 cm⁻¹ C-O stretch). Compare with reference spectra of anisole derivatives .
  • NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm, split patterns indicate substituent positions). ¹³C NMR confirms quaternary carbons adjacent to nitro and methoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or OCH₃ groups) .

Q. What safety protocols are critical when handling This compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (nitro compounds are respiratory irritants) .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Label containers with hazard symbols (Toxic, Corrosive) .
  • Spill Management : Absorb spills with vermiculite or sand, then neutralize with 10% NaOH before disposal as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of nitro and methoxy groups influence the reactivity of This compound in electrophilic substitution?

  • Methodological Answer :

  • Directing Effects : The methoxy group (electron-donating, +M effect) activates the ring for electrophilic attack at ortho/para positions, while the nitro group (electron-withdrawing, -I effect) deactivates adjacent sites. Competitive substitution patterns can be mapped via kinetic studies (e.g., nitration or halogenation) .
  • Mechanistic Probes : Use isotopic labeling (e.g., D-substituted substrates) or DFT calculations to model transition states. Compare experimental regioselectivity with computational predictions (e.g., Gaussian software) .

Q. What catalytic systems are effective for hydrogenation or hydrodeoxygenation of This compound?

  • Methodological Answer :

  • Hydrogenation : Pt/Al₂O₃ (200 mg catalyst, 300°C) reduces nitro groups to amines with >80% selectivity. Monitor H₂ pressure (10–15 bar) to prevent over-reduction of the methoxy group .
  • Hydrodeoxygenation (HDO) : Pd/C (500 mg, 350°C) cleaves ether bonds, yielding phenol derivatives. Use GC-MS to track intermediates (e.g., p-nitrophenol) and optimize residence time in batch reactors .

Q. How can thermal stability and decomposition pathways of This compound be analyzed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition onset (~200°C) correlates with nitro group instability. Identify volatile products via coupled FTIR .
  • Pyrolysis Studies : Use tubular reactors at 400–600°C to simulate combustion. Detect CO, NOₓ, and aromatic fragments via GC-MS. Compare with DFT-predicated bond dissociation energies .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for reactions involving This compound?

  • Methodological Answer :

  • Variable Control : Replicate experiments while standardizing parameters (e.g., catalyst pretreatment, solvent purity, stirring rate). For example, Pt/Al₂O₃ activity varies with metal dispersion (characterized via TEM/BET) .
  • Statistical Analysis : Apply ANOVA to datasets (e.g., conversion rates at 250–350°C). Outliers may arise from unaccounted side reactions (e.g., coking on catalyst surfaces) .

Methodological Tools for Further Research

Q. What computational methods are recommended for modeling This compound interactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets in Gaussian to optimize geometry and calculate electrostatic potentials. Validate with experimental IR/NMR data .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS. Analyze hydrogen bonding with nitro/methoxy groups .

Q. Which in situ spectroscopic techniques can monitor real-time reactions of This compound?

  • Methodological Answer :

  • Raman Spectroscopy : Track nitro group reduction (peak shifts at ~1350 cm⁻¹) during catalytic hydrogenation. Use fiber-optic probes in batch reactors .
  • UV-Vis Kinetics : Measure absorbance changes (λ = 300–400 nm) during photodegradation experiments. Correlate with HPLC quantification of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-(p-Nitrophenoxy)anisole
Reactant of Route 2
Reactant of Route 2
o-(p-Nitrophenoxy)anisole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.